2,3-Difluoro-4,5-dimethoxybenzoic acid
Description
Contextual Significance within Aromatic Carboxylic Acid Chemistry
Aromatic carboxylic acids are a cornerstone of organic chemistry, serving as key precursors in the synthesis of a vast array of organic compounds. The introduction of fluorine atoms and methoxy (B1213986) groups onto the aromatic ring, as seen in 2,3-difluoro-4,5-dimethoxybenzoic acid, imparts unique electronic and steric properties. Fluorine, being the most electronegative element, can significantly alter the acidity of the carboxylic acid group and influence the reactivity of the aromatic ring. The methoxy groups, on the other hand, are electron-donating and can direct further chemical transformations. This combination of functionalities within a single molecule provides a versatile platform for creating diverse and complex molecular architectures.
The study of related compounds, such as 2,4-difluoro-3-methoxybenzoic acid and 3,5-dimethoxy-2,4-difluorobenzoic acid, highlights the importance of fluorinated and methoxylated benzoic acid derivatives in medicinal chemistry and materials science. chemimpex.com For instance, the synthesis of a key intermediate for an impurity of the antibiotic moxifloxacin (B1663623) involves the preparation of 3,5-dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid through a sequence of nitration and methoxylation steps. researchgate.net This underscores the role of such compounds as crucial intermediates in the pharmaceutical industry.
Relevance as a Versatile Synthetic Intermediate
The true value of this compound lies in its potential as a versatile synthetic intermediate. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, opening up a wide range of synthetic possibilities. Furthermore, the fluorine and methoxy substituents can influence the regioselectivity of subsequent reactions on the aromatic ring.
The utility of similar compounds as building blocks is well-documented. For example, 2,4-difluoro-3-methoxybenzoic acid is recognized for its role in the synthesis of biologically active molecules. chemimpex.com Its fluorinated structure enhances reactivity and solubility in organic solvents, making it a valuable component in drug development and agrochemical research. chemimpex.com Similarly, 4-amino-2,3-difluoro-5-nitrobenzoic acid serves as an essential building block for the synthesis of advanced compounds in the pharmaceutical and research industries. indiamart.com Given these precedents, this compound is poised to be a valuable tool for chemists seeking to construct complex molecules with tailored properties.
Scope of Academic Inquiry and Research Trajectories
While direct research on this compound is not yet widespread, the established importance of its isomers and related compounds suggests several promising avenues for future investigation. The primary research trajectory would likely involve its application as a key intermediate in the synthesis of novel pharmaceuticals. The unique substitution pattern could lead to the development of new drug candidates with improved efficacy and pharmacokinetic profiles.
Another area of potential research is in materials science. The incorporation of fluorinated and methoxylated benzoic acid derivatives into polymers or other materials can enhance their thermal stability, chemical resistance, and other physical properties. chemimpex.com Therefore, this compound could be explored as a monomer or additive in the creation of advanced materials. Further academic inquiry will be necessary to fully elucidate the synthetic routes to this compound and to explore the full range of its reactivity and potential applications.
Data Tables
Table 1: Properties of Related Fluorinated Benzoic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,4-Difluoro-3-methoxybenzoic acid | 178974-97-5 | C₈H₆F₂O₃ | 188.13 | 193-197 |
| 3,5-Dimethoxy-2,4-difluorobenzoic acid | 1003709-80-5 | C₉H₈F₂O₄ | 218.15 | Not available |
| 4-Amino-2,3-difluoro-5-nitrobenzoic acid | 284030-57-5 | C₇H₄F₂N₂O₄ | 230.12 | 185 |
Data sourced from various chemical suppliers and databases. chemimpex.comindiamart.comchemscene.comepa.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-5-3-4(9(12)13)6(10)7(11)8(5)15-2/h3H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNKHPMMYNQRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3 Difluoro 4,5 Dimethoxybenzoic Acid
Established Synthetic Routes and Reaction Conditions
While a direct, single-pot synthesis for 2,3-Difluoro-4,5-dimethoxybenzoic acid is not prominently documented, its synthesis can be envisaged through multi-step sequences starting from appropriately substituted precursors. These routes rely on classical organic reactions to introduce the desired functionalities in a regiocontrolled manner.
Multi-Step Synthesis from Fluorinated and Methoxylated Precursors
A plausible and established approach for synthesizing polysubstituted benzoic acids involves the sequential functionalization of a pre-existing benzene (B151609) ring. A potential starting material for the synthesis of this compound is a difluorodimethoxybenzene isomer, which would then undergo carboxylation.
One potential, though not explicitly detailed for this specific isomer, synthetic pathway could commence with a suitably substituted aniline (B41778) derivative. For instance, the synthesis of 2,3-difluoroaniline (B47769) is a known process. chemicalbook.com A hypothetical multi-step synthesis could therefore begin with a related difluoro-dimethoxyaniline. This precursor, 2,3-Difluoro-4,5-dimethoxyaniline , could then be converted to the target benzoic acid.
The conversion of an aryl amine to a carboxylic acid can be achieved through a sequence involving diazotization followed by a Sandmeyer-type reaction. wikipedia.orgnih.gov The amino group is first converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. This intermediate can then be subjected to various nucleophilic substitutions. While cyanation followed by hydrolysis is a common route to benzoic acids, direct carboxylation methods are also being explored.
A proposed synthetic sequence is outlined below:
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | 2,3-Difluoro-4,5-dimethoxyaniline | 1. NaNO₂, aq. HCl, 0-5 °C2. CuCN/KCN | 2,3-Difluoro-4,5-dimethoxybenzonitrile | Introduction of a nitrile group via Sandmeyer reaction. |
| 2 | 2,3-Difluoro-4,5-dimethoxybenzonitrile | H₂SO₄, H₂O, heat | This compound | Hydrolysis of the nitrile to a carboxylic acid. |
This table represents a proposed synthetic route based on established chemical transformations.
Strategies for Introducing Difluoro and Dimethoxy Substituents
The key challenge in synthesizing the target molecule lies in the precise placement of the two fluorine atoms and two methoxy (B1213986) groups on the benzene ring. The synthesis of the required starting material, such as 1,2-difluoro-3,4-dimethoxybenzene, would likely involve nucleophilic aromatic substitution (SNAr) reactions on a more highly fluorinated precursor. For example, starting with a tetrafluorinated benzene derivative, sequential methoxylation reactions can be performed. The positions of the incoming methoxy groups are directed by the activating and deactivating effects of the fluorine substituents.
Another strategy involves the use of precursors where some of the desired functional groups are already in place. For instance, the synthesis of 2,6-Difluoro-3,5-dimethoxyaniline has been reported, highlighting that complex substitution patterns can be achieved. nih.govsynquestlabs.com
Regioselective Functionalization Approaches
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.orguwindsor.ca This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of synthesizing this compound, a methoxy group can act as a DMG.
A potential DoM strategy could involve a precursor like 1,2-Difluoro-3,4-dimethoxybenzene . The methoxy group at position 4 could direct the lithiation to the C5 position. Subsequent quenching of the resulting aryllithium species with carbon dioxide would introduce the carboxylic acid group at the desired position.
| Step | Reactant | Reagent(s) | Product | Purpose |
| 1 | 1,2-Difluoro-3,4-dimethoxybenzene | 1. n-BuLi, THF, -78 °C2. CO₂ (s)3. H₃O⁺ | This compound | Regioselective carboxylation via directed ortho-metalation. |
This table outlines a potential regioselective synthesis based on the principles of Directed ortho-Metalation.
The success of this approach is highly dependent on the relative directing ability of the methoxy groups and the influence of the fluorine atoms on the acidity of the aromatic protons.
Exploration of Novel and Green Chemistry Syntheses
Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methods. While specific examples for the synthesis of this compound are scarce, general advancements in C-H activation and biocatalysis offer promising future directions.
Metal-Catalyzed Coupling and Functionalization Reactions
Transition-metal-catalyzed C-H carboxylation has emerged as a powerful tool for the synthesis of aromatic carboxylic acids, avoiding the need for pre-functionalized starting materials. nih.govacs.org These methods often utilize palladium, rhodium, or copper catalysts to directly introduce a carboxylic acid group from CO₂ or other C1 sources into a C-H bond.
For the synthesis of this compound, a direct C-H carboxylation of 1,2-Difluoro-3,4-dimethoxybenzene would be an attractive and atom-economical approach. The regioselectivity of such a reaction would be a critical aspect to control, likely influenced by the electronic and steric environment created by the fluorine and methoxy substituents.
| Potential Reaction | Substrate | Catalyst System | Product | Advantage |
| Direct C-H Carboxylation | 1,2-Difluoro-3,4-dimethoxybenzene | Pd, Rh, or Cu catalyst with appropriate ligands and oxidant | This compound | Atom economy, reduced number of synthetic steps. |
This table illustrates a potential application of modern catalytic methods to the synthesis of the target compound.
Biocatalytic Transformations and Sustainable Methodologies
Biocatalysis offers a green alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. While there are no specific reports on the biocatalytic synthesis of this compound, enzymes such as carboxylases are known to catalyze the introduction of carboxylic acid groups. The development of engineered enzymes with tailored substrate specificity could one day enable the direct and selective carboxylation of a difluorodimethoxybenzene precursor.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.gov The use of microreactors or tube reactors offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates and reactions. researchgate.net While a specific, dedicated continuous flow synthesis for this compound is not extensively documented in publicly available literature, the principles of flow chemistry can be applied to its synthesis based on established routes for analogous compounds.
A plausible multi-step continuous flow process can be conceptualized, starting from a readily available precursor such as 1,2,3,4-tetrafluorobenzene. The synthesis would likely involve a sequence of nucleophilic aromatic substitution reactions to introduce the methoxy groups, followed by a directed lithiation/carboxylation or a Grignard reaction with subsequent carbonation to install the carboxylic acid moiety.
Conceptual Continuous Flow Synthesis of this compound:
Sequential Methoxylation: A heated and pressurized flow reactor could be employed for the selective, sequential methoxylation of a fluorinated precursor. By precisely controlling the stoichiometry of the methoxide (B1231860) source, temperature, and residence time, the formation of dimethoxy-difluoro-benzene intermediates can be optimized.
Directed ortho-Metalation and Carboxylation: The resulting dimethoxy-difluoro-benzene could then be subjected to a directed ortho-metalation (DoM) reaction using a strong base like n-butyllithium in a cooled microreactor. The highly reactive organolithium intermediate would then be immediately quenched with a stream of carbon dioxide gas in a gas-liquid flow reactor to form the corresponding carboxylate, which upon acidic workup would yield the desired this compound. researchgate.net
The table below outlines a hypothetical set of parameters for such a continuous flow process, based on typical conditions for similar transformations.
| Parameter | Value | Rationale |
| Reactor Type | Plug Flow Reactor (PFR) for methoxylation; Microreactor for lithiation/carboxylation | PFR allows for sufficient residence time for substitution reactions; microreactors offer excellent heat exchange for highly exothermic lithiation. |
| Temperature | 80-150°C (Methoxylation); -40 to -78°C (Lithiation) | Higher temperatures drive the nucleophilic substitution; low temperatures are crucial for the stability of the organolithium intermediate. |
| Pressure | 10-20 bar | Elevated pressure allows for heating solvents above their boiling points, accelerating reaction rates. |
| Residence Time | 10-60 minutes (Methoxylation); 0.5-5 minutes (Lithiation/Carboxylation) | Optimized to ensure complete conversion while minimizing side product formation. |
| Reagents | Sodium methoxide in methanol; n-Butyllithium in hexanes; CO2 gas | Standard reagents for these transformations. |
This is a conceptual model and would require experimental validation and optimization.
The advantages of such a continuous flow approach would include enhanced safety by minimizing the accumulation of highly reactive organolithium intermediates and improved control over the exothermic methoxylation and carboxylation steps.
Optimization of Synthetic Pathways for Research and Scalable Production
The optimization of synthetic routes is a critical aspect of chemical process development, aiming to maximize product yield and purity while minimizing costs and environmental impact. For a molecule like this compound, these considerations are paramount for its viability as a building block in larger-scale applications.
In the synthesis of polysubstituted aromatics, the formation of regioisomeric and other side products is a common challenge. Statistical experimental design, such as the Response Surface Methodology (RSM), can be a powerful tool for optimizing reaction conditions to enhance the yield of the desired product and minimize impurities. semanticscholar.org
Key variables that would be investigated in the synthesis of this compound include:
Reaction Temperature: Influences reaction rates and selectivity.
Reagent Stoichiometry: Precise control over the molar ratios of reactants is crucial to prevent over-substitution or incomplete reaction.
Catalyst Loading: In catalytic steps, the amount of catalyst can significantly impact conversion and selectivity. nih.gov
Solvent System: The choice of solvent can affect solubility, reaction rates, and product distribution.
The following table illustrates a hypothetical Design of Experiments (DoE) approach to optimize the methoxylation step, a critical stage in the synthesis.
| Factor | Level 1 | Level 2 | Level 3 |
| Temperature (°C) | 100 | 120 | 140 |
| Equivalents of NaOMe | 2.1 | 2.5 | 3.0 |
| Residence Time (min) | 20 | 40 | 60 |
By systematically varying these parameters and analyzing the product mixture, a model can be built to predict the optimal conditions for maximizing the yield of the desired dimethoxy-difluoro intermediate while minimizing the formation of mono-methoxylated or tri-methoxylated byproducts.
In the proposed synthesis of this compound, the carboxylation step via a Grignard or organolithium intermediate is generally atom-economical, as the entire CO2 molecule is incorporated into the product. However, the preceding steps, such as the formation of the organometallic species, may generate stoichiometric byproducts (e.g., lithium halides).
Alternative, more atom-economical approaches could involve direct C-H activation and carboxylation, although these methods are often still in the early stages of development for complex substrates.
The efficiency of the synthesis is also tied to the energy consumption and the ease of purification. Continuous flow processes can be more energy-efficient than batch reactors due to better heat integration. Furthermore, the high purity of the crude product often obtained from optimized flow reactions can simplify downstream purification processes, reducing solvent usage and waste generation. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 4,5 Dimethoxybenzoic Acid
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core
Electrophilic aromatic substitution (SEAr) on the 2,3-Difluoro-4,5-dimethoxybenzoic acid core is a challenging transformation due to the electronic nature of the substituents. The carboxylic acid group is a meta-director and a deactivating group, while the fluorine atoms are ortho, para-directors but also deactivators of the aromatic ring through their strong inductive electron-withdrawing effect. libretexts.orguci.edu Conversely, the methoxy (B1213986) groups are ortho, para-directors and activators of the ring. The sole available position for substitution is at the C6 position.
The combined effect of these groups suggests that the aromatic ring is significantly deactivated towards electrophiles. However, the activating effect of the two methoxy groups, particularly the one at the para-position (C4) to the open C6 position, may partially counteract the deactivating effects of the fluorine and carboxyl groups. Forced conditions, such as the use of strong Lewis acid catalysts and high temperatures, would likely be necessary to achieve any substitution. masterorganicchemistry.com
Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Outcome |
| Nitration | HNO₃/H₂SO₄ | Low to no yield of 2,3-Difluoro-4,5-dimethoxy-6-nitrobenzoic acid. youtube.com |
| Halogenation | Br₂/FeBr₃ | Low to no yield of 6-Bromo-2,3-difluoro-4,5-dimethoxybenzoic acid. libretexts.org |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Unlikely to proceed due to deactivation and potential for catalyst complexation with methoxy groups. uci.edu |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Unlikely to proceed for the same reasons as alkylation. uci.edu |
Nucleophilic Aromatic Substitution Involving Fluorine Atoms
Nucleophilic aromatic substitution (SNAr) is a more plausible reaction pathway for this molecule, particularly involving the displacement of one of the fluorine atoms. libretexts.orgmasterorganicchemistry.com The presence of the electron-withdrawing carboxylic acid group and the other fluorine atom activates the ring towards nucleophilic attack. The fluorine atoms are ortho and meta to the carboxyl group, which enhances their susceptibility to substitution.
The C2-fluorine is ortho to the carboxylic acid and meta to the second fluorine, while the C3-fluorine is meta to the carboxylic acid and ortho to the second fluorine. Nucleophilic attack is generally favored at positions ortho or para to electron-withdrawing groups. masterorganicchemistry.com Therefore, a strong nucleophile could potentially displace one of the fluorine atoms. The reaction would likely require harsh conditions, such as high temperatures and a strong nucleophile in a polar aprotic solvent. In some cases, the reaction of organometallic reagents like Grignard or organolithium reagents with ortho-fluoro or ortho-methoxy benzoic acids can lead to the displacement of these groups. researchgate.net
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo typical transformations such as esterification and amidation. However, the presence of ortho-substituents (the C2-fluorine and the C6-hydrogen, and to some extent the C3-fluorine) introduces steric hindrance around the carboxyl group. This steric hindrance can significantly slow down the rate of these reactions. ijstr.org
Esterification: Standard Fischer esterification conditions, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), would likely lead to the formation of the corresponding ester. youtube.comiajpr.com To overcome the steric hindrance, more reactive acylating agents, such as the corresponding acid chloride, could be prepared first using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the reaction under milder conditions. dergipark.org.tr
Amidation: Similar to esterification, direct amidation with an amine would likely be slow. youtube.combohrium.com The use of coupling agents is a common strategy to form amides from sterically hindered carboxylic acids. rsc.org The reaction of the in-situ formed activated ester with an amine would yield the desired amide.
Table 2: Common Conditions for Esterification and Amidation
| Reaction | Reagents | Key Considerations |
| Esterification | Alcohol, H₂SO₄ (cat.) | Requires heating, may be slow due to steric hindrance. google.com |
| SOCl₂, then Alcohol | Milder conditions for the second step, avoids strong acid. | |
| Alcohol, DCC/DMAP | Mild conditions, good for sensitive substrates. | |
| Amidation | Amine, high temp | Often requires harsh conditions and may give low yields. |
| SOCl₂, then Amine | Two-step process, generally more efficient. | |
| Amine, EDC/HOBt | Common and effective method for amide bond formation. nih.gov |
Selective Reduction: The selective reduction of the carboxylic acid moiety in the presence of the aromatic fluorine and methoxy groups is achievable. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to the corresponding primary alcohol, 2,3-difluoro-4,5-dimethoxybenzyl alcohol. khanacademy.org Milder reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids. khanacademy.orgcapes.gov.br Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are known to selectively reduce carboxylic acids in the presence of many other functional groups, including esters and halides, and would be a suitable choice for this transformation. khanacademy.orgrsc.org
Oxidation: The benzene (B151609) ring is generally resistant to oxidation due to its aromaticity. The methoxy groups, however, could be susceptible to oxidative cleavage under strong oxidizing conditions, potentially leading to the formation of quinones or other degradation products. The carboxylic acid group is already in its highest oxidation state and would not be further oxidized.
Reactivity of Methoxy and Fluorine Functional Groups
Methoxy Groups: The methoxy groups are generally stable but can be cleaved to form phenols under harsh conditions, for instance, with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The relative ease of cleavage of the two methoxy groups would depend on their electronic environment and steric accessibility.
Detailed Reaction Mechanisms and Kinetic Studies
Esterification (Fischer-Taft Equation): The kinetics of esterification of substituted benzoic acids are influenced by both electronic and steric effects of the substituents. The rate of acid-catalyzed esterification is generally retarded by bulky ortho substituents, a phenomenon quantified by the Taft steric parameter (E_s). For this compound, the C2-fluorine atom would exert a significant steric effect, slowing the rate of esterification compared to an unsubstituted benzoic acid. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr reactions proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing groups, in this case, the carboxylic acid and the other fluorine atom. In the second, usually fast step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored. The rate-determining step is typically the formation of the Meisenheimer complex. nih.gov
Derivatives and Analogs of 2,3 Difluoro 4,5 Dimethoxybenzoic Acid: Synthesis and Structure Reactivity/function Exploration
Synthesis of Related Substituted Benzoic Acid Analogs
The synthesis of substituted benzoic acids related to 2,3-difluoro-4,5-dimethoxybenzoic acid often involves multi-step sequences starting from commercially available fluorinated precursors. These methods highlight common strategies in aromatic chemistry, such as electrophilic substitution and modification of existing functional groups.
A representative synthesis is that of 3,5-dimethoxy-2,4-difluorobenzoic acid, which begins with 2,3,4,5-tetrafluorobenzoic acid. researchgate.net The synthetic pathway involves a sequence of nitration, nucleophilic aromatic substitution (methoxylation), reduction of the nitro group, and finally, a deamination reaction via diazotization. researchgate.net The initial nitration step is challenging due to the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, necessitating elevated reaction temperatures. researchgate.net The introduced nitro group then acts as a directing group, facilitating the selective substitution of fluorine atoms at the 3- and 5-positions by methoxide (B1231860) ions. researchgate.net
The general synthetic sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Nitration | Concentrated Nitric Acid, Sulfuric Acid | 6-Nitro-2,3,4,5-tetrafluorobenzoic acid |
| 2 | Methoxylation | Sodium Methoxide | 3,5-Dimethoxy-6-nitro-2,4-difluorobenzoic acid |
| 3 | Reduction | Hydrogen, Palladium on Carbon (Pd/C) | 6-Amino-3,5-dimethoxy-2,4-difluorobenzoic acid |
| 4 | Deamination | Sodium Nitrite (B80452), Hypophosphorous Acid | 3,5-Dimethoxy-2,4-difluorobenzoic acid |
| Data derived from Zhang et al., 2017. researchgate.net |
Similar strategies are employed for other analogs. For instance, the synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid from 2,4-difluoro-3-chlorobenzoic acid also utilizes a sequence of nitration, reduction, diazotization, and subsequent chlorination. researchgate.net The synthesis of 2-fluoro-4,5-dimethoxybenzoic acid can be achieved through the lithiation of 2,4,5-trimethoxybenzaldehyde, followed by oxidation and reductive cleavage. biosynth.com These examples underscore the modular nature of synthetic routes to highly substituted benzoic acids, where the careful orchestration of directing group effects and reaction conditions is paramount.
Chemical Modifications Leading to Diverse Molecular Scaffolds (e.g., quinazolines, oxadiazoles, phenanthrenes)
The carboxylic acid functional group of this compound and its derivatives is a key handle for elaboration into more complex molecular architectures, particularly heterocyclic and polycyclic aromatic systems.
Quinazolines: Quinazoline and quinazolinone scaffolds are prevalent in medicinal chemistry. A common synthetic route involves the initial conversion of a benzoic acid to its corresponding anthranilic acid (2-aminobenzoic acid). For example, 2-amino-4,5-dimethoxybenzoic acid is a known compound that can serve as a precursor. chemicalbook.comsigmaaldrich.com A widely used method proceeds by acylating the anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then be treated with various amines or ammonia (B1221849) sources to yield the desired substituted quinazolin-4(3H)-ones. nih.gov Alternatively, multi-component reactions offer an efficient approach. For instance, a difluorobenzaldehyde, structurally related to the title compound, can undergo a one-pot, three-component reaction with 2-aminobenzophenone (B122507) and ammonium (B1175870) acetate (B1210297) to produce a 2,4-disubstituted quinazoline. beilstein-journals.org
Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle accessible from benzoic acid derivatives. The synthesis generally begins with the conversion of the carboxylic acid to its corresponding acid hydrazide. nih.gov This is typically achieved by reacting the acid's methyl or ethyl ester with hydrazine (B178648) hydrate. nih.gov The resulting acid hydrazide is a versatile intermediate that can be cyclized with various reagents. A common method involves condensation with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.govnih.gov
| Step | Reaction | General Reagents | Intermediate/Product |
| 1 | Esterification | Methanol or Ethanol, Acid Catalyst | Methyl or Ethyl Benzoate |
| 2 | Hydrazinolysis | Hydrazine Hydrate | Benzoic Acid Hydrazide |
| 3 | Cyclocondensation | Aryl Carboxylic Acid, Phosphorus Oxychloride | 2,5-Disubstituted-1,3,4-oxadiazole |
| Data derived from multiple sources. nih.govnih.gov |
Similarly, 1,2,4-oxadiazoles can be synthesized by reacting the benzoic acid with an amidoxime, often activated by a coupling agent like carbonyldiimidazole (CDI). mdpi.comresearchgate.net
Phenanthrenes: Phenanthrenes, a class of polycyclic aromatic hydrocarbons, can be synthesized using methods that could incorporate the difluoro-dimethoxybenzene moiety. One established route is the Perkin condensation, which involves the reaction of an aromatic aldehyde with a phenylacetic acid derivative. mdpi.com To apply this to the title compound, the benzoic acid would first need to be reduced to the corresponding 2,3-difluoro-4,5-dimethoxybenzaldehyde (B6317079). This aldehyde could then be condensed with a suitably substituted phenylacetic acid. The resulting cinnamic acid derivative can undergo further reactions, such as conversion to an acid chloride and subsequent intramolecular cyclization, to build the phenanthrene (B1679779) ring system. mdpi.com Another modern approach involves the photochemical 6π-electrocyclization of diarylethene precursors, which can be designed to rearrange into functionalized phenanthrenes. rsc.org
Structure-Reactivity Relationships in Functionalized Derivatives
The reactivity of the this compound scaffold is governed by the interplay of its substituents' electronic effects. The fluorine atoms and the carboxylic acid group are strongly electron-withdrawing, while the methoxy (B1213986) groups are electron-donating through resonance, although they also exhibit an inductive withdrawing effect.
Conversely, the electron-withdrawing nature of the fluorine atoms activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). This is exploited in the synthesis of analogs where fluorine atoms are displaced by nucleophiles like methoxide. researchgate.net The introduction of a strongly directing group, such as a nitro group, can be used to control the regioselectivity of these SNAr reactions, enabling the replacement of specific fluorine atoms. researchgate.net
The reactivity of the carboxyl group itself can be modulated by the ring substituents. The electron-withdrawing groups increase the acidity of the carboxylic acid proton and enhance the electrophilicity of the carbonyl carbon, potentially facilitating reactions such as esterification or amidation.
Design and Synthesis of Advanced Chemical Entities Incorporating the this compound Moiety
The this compound framework serves as a valuable building block in the rational design of advanced chemical entities, particularly those with potential biological activity. The specific substitution pattern can impart desirable properties such as metabolic stability and altered binding affinities.
An example of this design strategy is in the creation of phenanthrene-based alkaloids. Synthetic routes to phenanthrene-based tylophorine (B1682047) derivatives (PBTs), which have shown significant cytotoxic activity against cancer cell lines, often start with highly substituted aromatic precursors. mdpi.comnih.gov A molecule like 2,3-difluoro-4,5-dimethoxybenzaldehyde (derived from the acid) could be a key starting material. The subsequent elaboration, involving condensation and cyclization followed by the attachment of side chains such as L-prolinol or L-valinol, leads to complex structures designed to interact with specific biological targets. mdpi.comnih.gov
Similarly, the synthesis of 1,3,4-oxadiazole derivatives is often driven by a therapeutic goal. Researchers have designed and synthesized series of 2,5-disubstituted-1,3,4-oxadiazoles as potential anticancer agents. nih.gov In these designs, one of the substituted rings is derived from a benzoic acid. Incorporating the 2,3-difluoro-4,5-dimethoxybenzoyl moiety could be a strategy to modulate the electronic and steric properties of the final molecule, potentially enhancing its binding to targets like the Bcl-2 protein and improving its drug-like characteristics. nih.gov The ability to systematically modify the core benzoic acid and append different chemical groups allows for a thorough exploration of structure-activity relationships in the pursuit of novel therapeutic agents.
Advanced Spectroscopic Analysis and Structural Elucidation of 2,3 Difluoro 4,5 Dimethoxybenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the local electronic environment of nuclei in a molecule. For 2,3-Difluoro-4,5-dimethoxybenzoic acid, a combination of 1H, 13C, and 19F NMR would provide a complete picture of its structure.
1H, 13C, and 19F NMR for Chemical Shift and Coupling Constant Correlations
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic proton, and the two methoxy (B1213986) groups.
The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities.
The single aromatic proton (H-6) would resonate in the aromatic region (around 7-8 ppm). Its signal would be split into a doublet of doublets (dd) due to coupling with the two adjacent fluorine atoms (F-5 and F-3, a four-bond and three-bond coupling, respectively).
The two methoxy groups (-OCH₃) would appear as two distinct singlets in the upfield region of the aromatic spectrum, likely between 3.8 and 4.2 ppm. Their different chemical shifts would be due to the differential electronic effects of the adjacent fluorine and carboxyl substituents.
¹³C NMR: The carbon NMR spectrum would reveal nine distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.
The carboxyl carbon (C=O) would be the most downfield signal, typically around 165-170 ppm.
The aromatic carbons would appear between approximately 110 and 160 ppm. The carbons directly bonded to fluorine (C-2, C-3) and oxygen (C-4, C-5) would show large C-F and C-O coupling constants, respectively, and their chemical shifts would be significantly influenced by these electronegative atoms.
The methoxy carbons (-OCH₃) would be the most upfield signals, expected in the 55-65 ppm range.
¹⁹F NMR: The fluorine NMR spectrum provides direct information about the fluorine atoms.
Two distinct signals would be observed for F-2 and F-3 , as they are in different chemical environments. These signals would likely appear as doublets, split by each other through a three-bond coupling (³JF-F). Further smaller couplings to the aromatic proton (H-6) might also be resolved. The chemical shifts are sensitive to the substitution pattern on the benzene (B151609) ring.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Note: This table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Predicted Multiplicity / Coupling |
|---|---|---|---|---|
| COOH | 10.0 - 13.0 | 165 - 170 | - | s (broad) |
| C1 | - | 115 - 125 | - | m |
| C2 | - | 140 - 150 (d) | -130 to -150 | d (¹JC-F) |
| C3 | - | 145 - 155 (d) | -140 to -160 | d (¹JC-F) |
| C4 | - | 148 - 158 | - | m |
| C5 | - | 138 - 148 | - | m |
| C6 | 7.0 - 7.5 | 110 - 120 | - | dd |
| 4-OCH₃ | 3.8 - 4.2 | 55 - 65 | - | s |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, a key correlation would be absent, confirming the single, isolated nature of the H-6 aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the H-6 signal to its corresponding C-6 signal and the methoxy proton signals to their respective carbon signals.
The aromatic H-6 proton to carbons C-1, C-2, C-4, and C-5.
The methoxy protons to their attached aromatic carbons (C-4 and C-5).
The carboxylic acid proton to C-1 and C-2.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Molecular Vibrational Analysis
IR Spectroscopy: The IR spectrum would be dominated by characteristic absorptions:
A very broad O-H stretching band from the carboxylic acid dimer, typically from 2500-3300 cm⁻¹.
A strong, sharp C=O stretching absorption from the carboxyl group, expected around 1700-1730 cm⁻¹.
C-O stretching bands for the acid and the methoxy ethers in the 1200-1320 cm⁻¹ region.
C-F stretching vibrations, which are typically strong and found in the 1100-1300 cm⁻¹ range.
Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C aromatic ring stretching and the C-F bonds would likely show strong Raman signals. Due to the molecule's low symmetry, many vibrations would be active in both IR and Raman spectra.
Table 2: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is predictive and based on established group frequencies.)
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| -COOH | O-H stretch | 2500-3300 | Weak/Not Observed | Broad, Strong (IR) |
| -COOH | C=O stretch | 1700-1730 | Medium | Strong (IR) |
| Aromatic | C=C stretch | 1450-1600 | Strong | Medium-Strong |
| -OCH₃ | C-H stretch | 2850-2960 | Medium | Medium |
| Ar-O-C | C-O stretch | 1200-1280 | Medium | Strong (IR) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
HRMS provides an extremely precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula.
Accurate Mass Determination: For C₉H₈F₂O₄, the calculated monoisotopic mass is 218.0391 Da. HRMS would be able to confirm this mass to within a few parts per million, verifying the molecular formula.
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. Expected fragmentation pathways would include:
Loss of a hydroxyl radical (-OH, M-17).
Loss of a methoxy radical (-OCH₃, M-31).
Loss of a carboxyl group (-COOH, M-45).
A prominent peak corresponding to the benzoyl cation formed by the loss of the methoxy groups and fluorine atoms. The fragmentation of related methoxybenzoic acids often shows a primary loss of a methyl group followed by carbon monoxide.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide definitive proof of its three-dimensional structure in the solid state.
Molecular Conformation: This technique would precisely measure all bond lengths, bond angles, and torsion angles. It would reveal the planarity of the benzene ring and the orientation of the carboxyl and methoxy substituents relative to the ring. Steric hindrance between the adjacent carboxyl, fluoro, and methoxy groups would likely cause the carboxyl group to be twisted out of the plane of the aromatic ring.
Computational Chemistry and Theoretical Studies on 2,3 Difluoro 4,5 Dimethoxybenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a compound like 2,3-Difluoro-4,5-dimethoxybenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict its electronic structure. niscpr.res.in
These calculations yield crucial information about the distribution of electrons within the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For instance, in a study on 3-methoxy-2,4,5-trifluorobenzoic acid, the HOMO-LUMO gap was analyzed to understand intramolecular charge transfer interactions. orientjchem.org
Furthermore, DFT allows for the calculation of various reactivity descriptors:
Electron Affinity and Ionization Potential: These relate to the molecule's ability to accept or donate an electron, respectively.
Chemical Hardness and Softness: These concepts, derived from the HOMO-LUMO gap, quantify the molecule's resistance to changes in its electron distribution.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. For dimethoxybenzene derivatives, MEP analysis has been used to identify regions prone to electrophilic or nucleophilic attack and to locate hydrogen bond donors and acceptors. researchgate.net
The following table illustrates the kind of data that would be generated from DFT calculations, using values for the related compound 3-methoxy-2,4,5-trifluorobenzoic acid as an example.
| Parameter | Description | Illustrative Value (for 3-methoxy-2,4,5-trifluorobenzoic acid) |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -7.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.4 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 Debye |
| Illustrative data based on calculations for a structurally similar compound. orientjchem.org |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its methoxy (B1213986) and carboxylic acid groups, MD simulations are invaluable for exploring its conformational landscape.
By simulating the molecule's motion, researchers can identify the most stable, low-energy conformations and understand the energy barriers between them. This is crucial as the molecule's shape can significantly influence its biological activity and physical properties.
MD simulations are also essential for studying the effect of the environment, such as different solvents, on the molecule's behavior. By explicitly including solvent molecules in the simulation box, it is possible to observe how they interact with the solute. These simulations can reveal:
The formation and dynamics of hydrogen bonds between the carboxylic acid group and protic solvents like water or methanol.
The preferred orientation of the methoxy groups in different solvent environments.
The solvent's influence on the equilibrium between different conformers.
While specific MD studies on this compound are not documented, the methodology is standard for analyzing flexible organic molecules.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Focused on Chemical Reactivity and Physical Properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural or computationally-derived properties with its biological activity or physical properties, respectively.
For this compound, a QSAR/QSPR study would involve:
Descriptor Calculation: Calculating a large number of molecular descriptors for the target molecule and a series of related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological.
Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical model that links a subset of these descriptors to a specific activity (e.g., enzyme inhibition) or property (e.g., solubility, melting point).
Prediction: Using the developed model to predict the activity or property of this compound.
Prediction of Spectroscopic Parameters and Validation against Experimental Data
Computational methods, particularly DFT, are highly effective at predicting various spectroscopic parameters. These theoretical predictions are a powerful complement to experimental work, aiding in spectral assignment and structural confirmation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For 2,4-dimethylbenzoic acid, calculated chemical shifts have been successfully compared with experimental data. niscpr.res.in Similar calculations for this compound would predict the chemical shifts for each unique proton and carbon atom, which could then be compared to an experimentally measured spectrum to confirm the structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies are often scaled to correct for systematic errors. Comparing the predicted IR and Raman spectra with experimental data helps in assigning the observed vibrational modes to specific functional groups and motions within the molecule. Studies on substituted benzoic acids have shown excellent agreement between scaled DFT-calculated frequencies and experimental spectra. orientjchem.org
Below is an interactive table showing a hypothetical comparison between predicted and experimental vibrational frequencies for a key functional group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |
| C=O Stretch | 1725 | 1730 | Carboxylic Acid Carbonyl |
| O-H Stretch | 3450 | 3465 | Carboxylic Acid Hydroxyl |
| Values are illustrative and based on typical results for benzoic acid derivatives. niscpr.res.inorientjchem.org |
Analysis of Intramolecular Interactions and Aromaticity
The specific arrangement of substituents on the benzene (B151609) ring of this compound allows for significant intramolecular interactions that influence its structure and properties.
Intramolecular Hydrogen Bonding: A key feature to investigate would be the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the adjacent methoxy group at the 5-position or the fluorine at the 3-position. The existence and strength of such a bond dramatically affect the acidity of the carboxylic group and its conformational preferences. Studies on related compounds like 2,5-dimethoxybenzoic acid have confirmed the presence of an intramolecular hydrogen bond between the carboxylic acid and a methoxy group. niscpr.res.in
Steric and Electronic Effects: The two fluorine atoms and two methoxy groups create a crowded environment on the benzene ring. Computational analysis can quantify the steric repulsion between these adjacent groups, which forces them to orient in specific ways, likely pushing the methoxy groups out of the plane of the benzene ring.
Aromaticity: While the benzene ring is inherently aromatic, the electron-withdrawing fluorine atoms and electron-donating methoxy groups can modulate the ring's electron density. Aromaticity can be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS), which provides insight into the magnetic properties at the center of the ring.
These analyses provide a detailed picture of the subtle forces that govern the molecule's preferred three-dimensional structure and its inherent stability.
Applications of 2,3 Difluoro 4,5 Dimethoxybenzoic Acid in Specialized Organic Synthesis and Material Science Research
Role as a Key Building Block in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. The utility of 2,3-Difluoro-4,5-dimethoxybenzoic acid in this context lies in the reactivity of its constituent functional groups.
The carboxylic acid moiety is a classic functional group for use in isocyanide-based MCRs, such as the Ugi and Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could serve as the acid component, combining with an aldehyde, an amine, and an isocyanide to generate complex α-acylamino carboxamide structures. The fluorine and methoxy (B1213986) substituents on the aromatic ring would be carried through the reaction, yielding a final product heavily decorated with functional groups suitable for further chemical modification.
The unique substitution pattern could also play a crucial role in directing cascade reactions. For instance, a reaction initiated at the carboxylic acid group could be followed by a subsequent intramolecular cyclization event involving one of the adjacent methoxy or fluoro groups, leading to the formation of novel heterocyclic systems. The electronic interplay between the electron-withdrawing fluorine atoms and electron-donating methoxy groups can influence the reactivity of the aromatic ring, potentially enabling regioselective cascade sequences that would be difficult to achieve with less substituted analogues.
Table 1: Potential Roles of Functional Groups in Multi-Component Reactions
| Functional Group | Potential Reaction Type | Resulting Structure |
|---|---|---|
| Carboxylic Acid (-COOH) | Ugi Reaction | α-Acylamino Carboxamide |
| Carboxylic Acid (-COOH) | Passerini Reaction | α-Acyloxy Carboxamide |
Precursor for the Synthesis of Novel Organic Materials
The development of new organic materials for electronics, optics, and other advanced technologies often relies on precursors with tailored electronic and physical properties. Fluorinated and methoxy-substituted aromatic compounds are known to be valuable in the design of liquid crystals, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
This compound serves as a promising precursor for such materials. The presence of multiple fluorine atoms can enhance thermal stability, tune electronic energy levels (HOMO/LUMO), and promote favorable intermolecular interactions (e.g., π-stacking) in the solid state. The methoxy groups, being electron-donating, can modulate the electronic properties in a complementary fashion and improve solubility for solution-based processing.
This compound could be chemically modified, for example, by converting the carboxylic acid into an ester or amide linked to a larger conjugated system, to create advanced materials. The resulting molecules could exhibit unique self-assembly behaviors and optoelectronic properties, driven by the specific substitution pattern on the phenyl ring.
Table 2: Influence of Substituents on Potential Material Properties
| Substituent | Influence on Material Properties |
|---|---|
| Difluoro (C2, C3) | Enhances thermal stability, lowers HOMO/LUMO energy levels, can influence molecular packing. |
| Dimethoxy (C4, C5) | Raises HOMO energy levels, increases solubility, provides sites for potential demethylation to create hydrogen-bonding motifs. |
Integration into Synthesis Strategies for Complex Natural Products and Synthetic Targets
The synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs), requires building blocks that offer both structural complexity and versatile reactivity. Polysubstituted benzoic acids are foundational components in many synthetic routes. For instance, a structurally related isomer, 3,5-dimethoxy-2,4-difluorobenzoic acid, has been identified as a key intermediate in the preparation of a moxifloxacin (B1663623) impurity, highlighting the importance of this class of compounds in pharmaceutical research. sigmaaldrich.com
The integration of this compound into a synthetic strategy offers several advantages. The fluorine atoms can serve as stable bioisosteres for hydrogen atoms or hydroxyl groups, potentially improving the metabolic stability and binding affinity of a drug candidate. The methoxy groups can be selectively cleaved at a late stage in a synthesis to reveal hydroxyl groups, which are common in natural products and can act as key hydrogen-bond donors.
Furthermore, the single remaining hydrogen on the aromatic ring (at the C6 position) offers a specific site for late-stage functionalization via directed ortho-metalation or other C-H activation strategies, allowing for the rapid generation of analogues of a complex target molecule. whiterose.ac.uk
Development of Methodologies Utilizing the Unique Reactivity Profile of the Compound
The dense and mixed electronic nature of the substituents on this compound makes it an excellent platform for the development and study of new synthetic methodologies. The unique reactivity profile arises from the interplay of steric hindrance and electronic effects.
One area of potential is in the generation of arynes (benzynes). The presence of a fluorine atom ortho to the carboxylic acid group (after its potential conversion to another leaving group) could facilitate the formation of a highly reactive 3,4-difluoro-5,6-dimethoxybenzyne intermediate. Such an aryne would be a powerful dienophile in Diels-Alder reactions, enabling the rapid construction of complex, polycyclic aromatic systems.
The compound is also a valuable substrate for studying regioselectivity in aromatic substitution reactions. Investigating how incoming electrophiles or nucleophiles react with the heavily substituted ring can provide fundamental insights into reactivity and directing group effects, helping to refine predictive models for organic synthesis. The development of selective C-F or C-O bond activation/functionalization reactions in the presence of multiple such bonds is another frontier where this molecule could serve as a key test substrate.
Analytical Methodologies for Purity Assessment, Isomer Analysis, and Reaction Monitoring in Research Contexts
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of 2,3-Difluoro-4,5-dimethoxybenzoic acid. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating the target compound from non-polar and moderately polar impurities. ekb.eg The separation mechanism relies on the differential partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase. sielc.com A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of a wide range of impurities in a single run. ekb.eg
The separation of positional isomers of substituted benzoic acids, which can be challenging due to their similar physicochemical properties, is a critical application of HPLC. sielc.comresearchgate.net The specific substitution pattern on the benzene (B151609) ring, including the placement of fluoro and methoxy (B1213986) groups, can be resolved by carefully optimizing HPLC conditions. researchgate.net Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer unique selectivity for separating isomers of ionic compounds like aminobenzoic acids and could be adapted for fluorinated and methoxylated benzoic acids. sielc.com The development of an effective HPLC method involves screening various columns and mobile phase conditions to achieve baseline separation. sielc.com
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temperature | 30 °C | Controls retention time and selectivity. |
| Detection | UV at 210 nm and 254 nm | Wavelengths where the aromatic ring and carboxyl group absorb light. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Progress Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for identifying volatile and semi-volatile organic compounds. In the context of the synthesis of this compound, GC-MS is primarily used to monitor the reaction for the presence of volatile starting materials, intermediates, and byproducts. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for comprehensive profiling of the reaction mixture's volatile components.
To make the acidic target compound amenable to GC analysis, a derivatization step, such as esterification (e.g., methylation), is typically required to increase its volatility. Following derivatization, the resulting methyl ester can be analyzed. Monitoring the disappearance of starting materials and the appearance of the product ester over time provides a clear picture of reaction kinetics and conversion efficiency. This method is also highly effective for detecting volatile impurities that might arise from side reactions or from the solvents used in the synthesis. mdpi.com
Table 2: Potential Volatile Byproducts in Synthesis Detectable by GC-MS
| Compound Name | Potential Origin | Importance |
| 1,2-Difluoro-3,4-dimethoxybenzene | Decarboxylation of the product or precursor. | Indicates product degradation or an incomplete final synthesis step. |
| Various methyl fluoride (B91410) or methyl chloride compounds | Byproducts from methylation/halogenation steps. | Reflects side-reactions and reagent purity. |
| Anisole or dimethoxybenzene isomers | Impurities in starting materials or from demethylation. | Purity control of reagents and reaction conditions. |
| Residual solvents (e.g., Toluene, DMF) | From the reaction or workup process. | Must be removed to ensure final product purity. |
Advanced Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace Impurity Analysis and Structural Confirmation
For the unambiguous structural confirmation of this compound and the identification of trace-level impurities, advanced hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are employed. These methods provide an exceptional degree of sensitivity and specificity.
In LC-MS/MS, the compound is first separated by HPLC and then introduced into the mass spectrometer. A precursor ion corresponding to the molecular weight of the target compound is selected and subjected to fragmentation, producing a characteristic pattern of product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, confirming its identity. This technique is also invaluable for identifying co-eluting impurities and for characterizing unknown trace components by analyzing their unique fragmentation patterns. nih.gov
GC-MS/MS operates on a similar principle but is applied to volatile compounds or their derivatives. nih.gov It can be used to confirm the structure of the derivatized product and to differentiate it from isomeric impurities that might have similar retention times but different fragmentation behaviors. The enhanced selectivity of tandem MS minimizes matrix interference, allowing for the confident detection and quantification of impurities at very low levels.
Table 3: Hypothetical MS/MS Fragmentation Data for Structural Confirmation
| Technique | Precursor Ion (m/z) | Key Product Ions (m/z) | Inferred Structural Fragment |
| LC-MS/MS (Negative Ion Mode) | 217.0 [M-H]⁻ | 173.0 | Loss of CO₂ (decarboxylation) |
| 158.0 | Loss of CO₂ and a methyl group | ||
| 128.0 | Loss of CO₂, a methyl group, and HF | ||
| GC-MS/MS (of Methyl Ester) | 232.0 [M]⁺ | 201.0 | Loss of a methoxy radical (OCH₃) |
| 173.0 | Loss of the ester group (COOCH₃) | ||
| 145.0 | Loss of COOCH₃ and CO |
Development of Robust and Validated Analytical Protocols for Academic Research
In an academic research setting, the development of robust and validated analytical methods is crucial for ensuring the reliability and reproducibility of experimental data. A validated HPLC method for this compound would involve a systematic evaluation of several key parameters, following principles often outlined in ICH guidelines. ekb.eg
The process begins with method development and optimization, focusing on achieving adequate separation (resolution > 2) between the main peak and all potential impurities. ekb.eg Once optimized, the method is validated for:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradation products.
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.
Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. ekb.eg
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. ekb.eg
Emerging Research Frontiers and Future Perspectives for 2,3 Difluoro 4,5 Dimethoxybenzoic Acid
Exploration in Photoredox Catalysis and Electrosynthesis
The unique electronic properties of 2,3-Difluoro-4,5-dimethoxybenzoic acid make it a compelling candidate for investigation in the fields of photoredox catalysis and electrosynthesis.
Photoredox Catalysis: This burgeoning area of organic synthesis utilizes visible light to initiate single-electron transfer processes, enabling the formation of reactive radical intermediates under mild conditions. uliege.be The substitution pattern of this compound, with its combination of fluoro and methoxy (B1213986) groups, could significantly influence its redox potential. This tailored electronic nature could allow it to act as a novel photosensitizer or as a substrate in photoredox-mediated reactions. For instance, the upcycling of polystyrene to benzoic acid has been demonstrated using acridinium (B8443388) salts as photoredox catalysts, highlighting the potential for benzoic acid derivatives in such transformations. rsc.org Future research could explore the decarboxylative functionalization of this compound or its derivatives, a common strategy in photoredox catalysis to generate aryl radicals.
Electrosynthesis: Electrosynthesis offers a sustainable and reagent-free alternative to traditional chemical synthesis by using electricity to drive chemical reactions. tsijournals.comresearchgate.net The electrochemical reduction of benzoic acid and its substituted derivatives has been studied in various ionic liquids, demonstrating their potential for transformation into a range of products. researchgate.net The presence of both electron-withdrawing and -donating groups in this compound could lead to interesting and potentially selective electrochemical behavior. For example, the electrosynthesis of benzoic acid derivatives in the presence of superoxide (B77818) has been explored, suggesting pathways for oxidation and polymerization. tsijournals.com Investigating the cyclic voltammetry of this compound would be a crucial first step in understanding its electrochemical properties and designing novel synthetic transformations.
Application in Supramolecular Chemistry and Crystal Engineering
The rational design and construction of ordered molecular assemblies is the focus of supramolecular chemistry and crystal engineering. The functional groups present in this compound—a carboxylic acid, two fluorine atoms, and two methoxy groups—provide multiple sites for non-covalent interactions, making it a promising building block for supramolecular architectures.
The carboxylic acid group is a robust and predictable hydrogen-bonding motif, often forming dimers in the solid state. researchgate.netresearchgate.netacs.org The fluorine atoms can participate in a range of intermolecular interactions, including halogen bonding and C–H···F hydrogen bonds. researchgate.netnih.gov The influence of halogen substituents on the self-assembly and crystal packing of multicomponent crystals has been a subject of significant research. researchgate.net The interplay between these various non-covalent interactions could be harnessed to direct the assembly of this compound into predictable one-, two-, or three-dimensional networks. For instance, the combination of hydrogen and halogen bonds has been successfully used to construct extended molecular solids with predictable connectivity. nih.gov Furthermore, the study of perfluoroalkylated benzoic acid derivatives has shown their potential as supramolecular gelators for applications like oil spill treatment. nih.gov
Computational Design of Novel Derivatives with Tuned Reactivity Profiles
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding the design of new derivatives with tailored functionalities. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to investigate the potential energy landscapes of substituted benzoic acids, shedding light on their conformational preferences and the interactions between their functional groups. nih.govresearchgate.net
For this compound, computational studies could be employed to:
Predict Reactivity: Calculate the electron density distribution and frontier molecular orbitals to predict the most likely sites for electrophilic and nucleophilic attack.
Tune Electronic Properties: Systematically vary the substituents on the aromatic ring to design derivatives with specific redox potentials for applications in photoredox catalysis or as electronic materials. A computational-experimental approach has been successfully used to design acridinium catalysts for the photocatalytic upcycling of polystyrene to benzoic acid. rsc.org
Simulate Self-Assembly: Model the intermolecular interactions to predict the most stable crystal packing arrangements and guide the synthesis of novel supramolecular structures. The structural landscape of benzoic acid has been probed using experimental crystal structures of fluorobenzoic acids as a guide. rsc.org
A database of predicted properties for various derivatives could be generated to accelerate the discovery of new functional molecules.
| Computational Method | Application for this compound Derivatives |
| Density Functional Theory (DFT) | Prediction of ground-state geometries, electronic structures, and reaction mechanisms. |
| Time-Dependent DFT (TD-DFT) | Calculation of excited-state properties for photoredox catalysis applications. |
| Molecular Dynamics (MD) | Simulation of self-assembly processes in solution and the solid state. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new derivatives. |
Unexplored Synthetic Avenues and Method Development Challenges
The synthesis of polysubstituted aromatic compounds like this compound can be challenging due to issues of regioselectivity and the need for multi-step reaction sequences. rsc.orgfiveable.melibretexts.orgpressbooks.publibretexts.org The directing effects of the existing substituents must be carefully considered when planning the introduction of new functional groups.
One potential synthetic route could involve the functionalization of a pre-existing polysubstituted benzene (B151609) ring. For instance, the synthesis of similar compounds has been achieved starting from commercially available materials and employing a sequence of nitration, substitution, reduction, and diazotization reactions. The development of novel, efficient, and regioselective methods for the synthesis of this compound and its derivatives is a key area for future research. This could involve exploring new catalytic systems, such as organocatalysis, for benzannulation reactions to construct the aromatic core. rsc.org
Challenges in the synthesis may include:
Regiocontrol: Ensuring the correct placement of the fluorine and methoxy groups on the benzene ring.
Functional Group Compatibility: Protecting and deprotecting various functional groups throughout the synthetic sequence.
Purification: Separating the desired product from potential isomers and byproducts. youtube.com
The development of a robust and scalable synthesis will be crucial for enabling the widespread investigation of this promising molecule and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 2,3-difluoro-4,5-dimethoxybenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves sequential fluorination and methoxylation of a benzoic acid precursor. A plausible route includes:
- Step 1 : Nitration of 3,4-dimethoxybenzoic acid, followed by hydrogenation to yield an amino intermediate .
- Step 2 : Diazotization and fluorination (e.g., using HF/pyridine or Balz-Schiemann reaction) to introduce fluorine atoms at positions 2 and 2.
- Step 3 : Acid-catalyzed demethylation or selective deprotection of methoxy groups if required.
Q. Key factors :
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological validation :
- NMR Spectroscopy : Compare H and F NMR spectra with computational predictions (e.g., PubChem data for related fluorinated benzoic acids ).
- HPLC-MS : Use reverse-phase chromatography with a C18 column and ESI-MS to detect trace impurities (e.g., residual methoxy precursors).
- Elemental Analysis : Confirm %C, %H, and %F align with theoretical values (molecular formula: , MW: 232.15 g/mol).
Q. Common pitfalls :
- Overlapping signals in NMR due to diastereotopic fluorines.
- Hydroscopicity of the carboxylic acid group, requiring strict anhydrous storage .
Q. What stability considerations are critical for handling this compound?
- Thermal Stability : Decomposition above 200°C; avoid prolonged heating during recrystallization.
- Photostability : Fluorinated aromatics are prone to UV-induced degradation; store in amber glass under inert gas.
- Hydrolytic Sensitivity : The methoxy groups may undergo acid-catalyzed demethylation in aqueous acidic conditions .
Advanced Research Questions
Q. How do the positions of fluorine and methoxy groups influence electronic effects in downstream reactions?
The 2,3-difluoro substitution creates strong electron-withdrawing effects, activating the aromatic ring for nucleophilic substitution at positions 4 and 5. Meanwhile, the 4,5-dimethoxy groups donate electron density, creating regioselective reactivity:
Q. What strategies address contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?
Case study : In assays targeting salicylate hydroxylase:
- Conflict : Reported IC values vary from 5–50 µM across studies.
- Resolution :
- Control for pH-dependent solubility (pKa ~2.8 for the carboxylic acid group).
- Use isothermal titration calorimetry (ITC) to differentiate binding affinity from non-specific aggregation.
- Validate with knockout cell lines to isolate target effects .
Q. How can regioselective functionalization be achieved for derivatization?
Approaches :
- Protection/Deprotection : Temporarily esterify the carboxylic acid to prevent interference during methoxy group manipulation.
- Directed ortho-metalation : Use LDA or TMPZnCl to deprotonate position 6, enabling selective coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Fluorine as a directing group : Exploit C-F···metal interactions in Pd-catalyzed cross-couplings .
Q. What analytical techniques resolve ambiguities in fluorine NMR spectra?
- F-H HOESY : Maps spatial proximity between fluorine and protons, clarifying substitution patterns.
- Dynamic NMR : Detects hindered rotation in ortho-fluorinated derivatives (e.g., coalescence temperature analysis).
- Reference standards : Compare with NIST-curated F chemical shifts for 3,5-difluoro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
